N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine
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Overview
Description
N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a 3-methylbut-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolo[2,3-D]pyrimidine derivative with a 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine: Shares a similar structure but with a purine core.
3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: Another related compound with a purine base.
Uniqueness
N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its pyrrolo[2,3-D]pyrimidine core, which imparts distinct chemical and biological properties. This structural difference can result in varied reactivity and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
57357-97-8 |
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Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-(3-methylbut-2-enyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8(2)3-5-12-10-9-4-6-13-11(9)15-7-14-10/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
ZULXFTACPLBQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1C=CN2)C |
Origin of Product |
United States |
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